1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine
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Overview
Description
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine is a chemical compound with the molecular formula C12H18N2S It features a piperazine ring substituted with a cyclopropyl group that is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(Thiophen-2-yl)ethyl]methyl}piperazine
- 1-{[2-(Furan-2-yl)cyclopropyl]methyl}piperazine
- 1-{[2-(Pyridin-2-yl)cyclopropyl]methyl}piperazine
Uniqueness
1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C12H18N2S |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-[(2-thiophen-2-ylcyclopropyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14/h1-2,7,10-11,13H,3-6,8-9H2 |
InChI Key |
SHGZQVYPGSDCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2CC2C3=CC=CS3 |
Origin of Product |
United States |
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